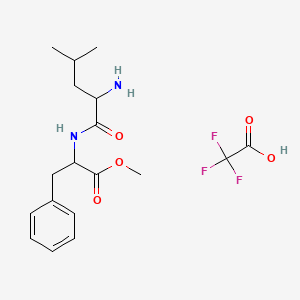

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid

Description

"Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid" is a hybrid molecule combining a methyl ester, a branched amino acid residue (4-methylpentanamide), and a phenylpropanoate backbone. The trifluoroacetic acid (TFA) component likely serves as a counterion or stabilizer, enhancing solubility and stability during synthesis or purification .

Properties

Molecular Formula |

C18H25F3N2O5 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7) |

InChI Key |

UOIXAXFPOKCYER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate typically involves a multi-step process. The initial step often includes the protection of the amino group to prevent unwanted side reactions. This is followed by the coupling of the protected amino acid with the appropriate phenylpropanoate derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides, amines; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

Industry: Utilized in the development of novel materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The trifluoroacetate group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Backbone and Functional Group Analogues

The compound shares structural motifs with several derivatives, including:

| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |

|---|---|---|---|

| (S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate | Phenylpropanoate ester, amino group | Trifluoromethoxy vs. 4-methylpentanamido substituent | Enhanced lipophilicity and metabolic stability due to trifluoromethoxy group |

| 3-(2-Amino-3-methylbutanamido)propanoic acid | Amino acid backbone, methylbutanamido group | Free carboxylic acid vs. methyl ester | Altered solubility and bioavailability; ester group in target compound improves membrane permeability |

| (2S)-4-Methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid | Branched alkyl chain, trifluorinated amide | Shorter carbon chain (pentanoic acid vs. phenylpropanoate) | Reduced aromatic interactions; trifluoropropanamido may enhance enzymatic resistance |

Aromatic and Halogen-Substituted Analogues

Substitutions on the phenyl ring significantly influence activity:

| Compound Name | Aromatic Substitution | Unique Properties |

|---|---|---|

| Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate | Chloro-fluoro dual substitution | Increased halogen bonding potential; higher receptor affinity |

| 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | Thiophene ring instead of phenyl | Enhanced electron-rich aromatic system; altered metabolic pathways |

| 2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid | Oxo group at C2, trifluoromethoxy substitution | Ketone functionality increases reactivity; potential for covalent binding |

Trifluoroacetic Acid (TFA) Counterpart Comparisons

TFA’s role as a counterion or additive is critical in stabilizing ionic forms:

| Compound Name | TFA Interaction | Impact |

|---|---|---|

| Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate | TFA as a stabilizer in synthesis | Improves crystallinity and purification yield |

| 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | TFA-free carboxylic acid form | Lower solubility in organic solvents compared to ester-TFA complexes |

Research Findings and Key Insights

- Bioactivity: The 4-methylpentanamido group in the target compound may enhance proteolytic stability compared to simpler amides (e.g., 3-(2-amino-3-methylbutanamido)propanoic acid), as bulkier substituents resist enzymatic degradation .

- Solubility : The methyl ester and TFA combination improves solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .

Biological Activity

Methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate; trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It consists of a methyl ester linked to an amino acid derivative, which may contribute to its biological functions. The trifluoroacetic acid moiety enhances the solubility and stability of the compound in various biological assays.

Synthesis

The synthesis of methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate typically involves several steps, including the formation of the amide bond and subsequent esterification. The trifluoroacetate form is achieved through the addition of trifluoroacetic acid during the final stages of synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For instance, derivatives similar to methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate have shown significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest, indicating potential as anticancer agents.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low µg/mL range.

Mechanistic Insights

The biological mechanisms underlying these activities often involve modulation of key signaling pathways such as:

- MAPK/ERK Pathway : Influences cell proliferation and survival.

- NF-κB Pathway : Plays a crucial role in inflammation and immune responses.

- Apoptotic Pathways : Activation leads to programmed cell death in cancer cells.

Study 1: Antitumor Efficacy

A study published in 2023 evaluated the antitumor effects of methyl 2-(2-amino-4-methylpentanamido)-3-phenylpropanoate analogs on HeLa cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant cytotoxicity compared to control groups. The study also noted morphological changes consistent with apoptosis.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against E. coli and S. aureus. The results demonstrated MIC values of 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, highlighting the compound's potential as an antibacterial agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.